molecular formula C9H8N2O2 B1592089 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-93-4

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

カタログ番号: B1592089
CAS番号: 143803-93-4
分子量: 176.17 g/mol
InChIキー: FINDGXZZNHWULW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 143803-93-4) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol. Its structure features a pyrazolo[1,5-a]pyridine core substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position (Figure 1). This compound is primarily utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antituberculosis agents . It is stored under dry conditions at room temperature and is commercially available in industrial-grade purity (99%) for large-scale applications .

特性

IUPAC Name

4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINDGXZZNHWULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617636
Record name 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143803-93-4
Record name 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthesis via Cross-Dehydrogenative Coupling (CDC)

A recent and efficient method involves the CDC reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions:

  • Reaction Conditions:

    • Reagents: N-amino-2-iminopyridine derivatives (3 mmol) and β-ketoesters or diketones (3 mmol).
    • Solvent: Ethanol (10 mL) with acetic acid (6 equivalents).
    • Atmosphere: Oxygen (1 atm) to promote oxidative coupling.
    • Temperature: 130 °C.
    • Time: 18 hours.
  • Mechanism: The reaction proceeds via oxidative coupling facilitated by molecular oxygen, forming the pyrazolo[1,5-a]pyridine ring system with high regioselectivity.

  • Yields: Under optimized conditions, yields of pyrazolo[1,5-a]pyridines, including 4-methyl derivatives, reach up to 94%.

  • Advantages: This method is versatile, environmentally friendly, and applicable to a broad substrate scope, enabling direct formation of the carboxylic acid or ester derivatives depending on the β-dicarbonyl used.

Hydrolysis of Ester Precursors

Another common approach is the synthesis of ester intermediates such as ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate , followed by hydrolysis to the acid:

  • Step 1: Preparation of ethyl ester derivatives via cyclization reactions involving 1-aminopyridinium salts and alkynoates in the presence of potassium carbonate in DMF at ambient temperature over several days.

  • Step 2: Hydrolysis of the ester to the corresponding carboxylic acid using sodium hydroxide in ethanol under reflux for 6 hours.

  • Step 3: Acidification with hydrochloric acid to pH 1 to precipitate the carboxylic acid.

  • Yields: The hydrolysis and acidification steps typically yield the acid in high purity and yields, often exceeding 90%.

Decarboxylation and Vilsmeier Reaction Routes

For related pyrazolo[1,5-a]pyridine derivatives, decarboxylation of esters in acidic aqueous media followed by Vilsmeier formylation has been reported:

  • Decarboxylation: Refluxing esters in 40% sulfuric acid for extended periods (e.g., 18 hours) leads to removal of the carboxyl group.

  • Vilsmeier Reaction: Treatment with POCl3 and DMF introduces aldehyde functionality, which can be further oxidized or transformed into carboxylic acids.

This method is more common for preparing aldehyde derivatives but can be adapted for carboxylic acid synthesis via subsequent oxidation steps.

Comparative Data Table of Preparation Methods

Method Key Reagents and Conditions Yield (%) Advantages Limitations
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyridines + β-ketoesters, EtOH, AcOH, O2, 130 °C, 18 h Up to 94 High yield, environmentally friendly, broad substrate scope Requires oxygen atmosphere, elevated temperature
Ester Hydrolysis Ethyl ester precursor + NaOH in EtOH, reflux 6 h; acidification with HCl >90 Straightforward, high purity acid Multi-step, requires ester precursor synthesis
Decarboxylation/Vilsmeier Ester reflux in 40% H2SO4; POCl3/DMF for formylation Variable Useful for aldehyde intermediates Harsh conditions, longer reaction times

Detailed Research Findings

  • CDC Reaction Optimization: Increasing acetic acid concentration from 2 to 6 equivalents improved yields significantly (34% to 74%), but excess acid (>6 equiv) led to side reactions forming triazolo derivatives, reducing selectivity. Oxygen atmosphere is critical; under argon, yields dropped to 6%, confirming oxidative mechanism reliance.

  • Substrate Scope: Both electron-donating and electron-withdrawing substituents on the pyridine ring were tolerated, yielding various substituted pyrazolo[1,5-a]pyridines, including 4-methyl derivatives, with yields ranging 80–90%.

  • Structural Confirmation: Products were characterized using NMR spectroscopy, mass spectrometry, and in some cases, X-ray crystallography to confirm the bicyclic structure and substitution pattern.

  • Ester Hydrolysis: The ethyl ester intermediate synthesis involved reaction of 1-aminopyridinium iodide with ethyl but-2-ynoate in DMF with potassium carbonate at room temperature for 3 days, followed by workup and isolation in 70% yield. Subsequent hydrolysis under alkaline reflux yielded the carboxylic acid.

化学反応の分析

Types of Reactions: 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or halogen groups .

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine, including 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, exhibit promising anticancer properties. These compounds have been shown to interact with various kinases involved in cancer progression. For instance, studies have demonstrated that modifications to the pyrazolo scaffold can enhance selectivity against specific cancer cell lines while minimizing toxicity to normal cells .

Neurological Disorders

The structural characteristics of this compound make it a candidate for treating neurological disorders such as Parkinson's disease and schizophrenia. Its ability to modulate dopamine receptors has been highlighted in several studies, suggesting potential use in developing drugs aimed at these conditions .

Kinase Inhibition

The compound has been explored for its kinase inhibitory activity, particularly against serine/threonine kinases. It has been noted for its selectivity towards certain kinases implicated in diseases such as human African trypanosomiasis (HAT). Optimization of the compound's structure has led to enhanced efficacy against Trypanosoma brucei, the causative agent of HAT, while maintaining low toxicity profiles in preliminary animal studies .

Antimicrobial Properties

This compound derivatives have also shown activity against various bacterial strains. The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways. This property positions the compound as a potential lead for developing new antibiotics .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including Vilsmeier reactions and hydrolysis techniques. These synthetic pathways allow for the generation of a library of derivatives that can be screened for biological activity .

Case Studies and Findings

StudyFocusFindings
Anticancer ActivityIdentified selective inhibitors against GSK-3β and CDK kinases with reduced toxicity in vitro.
Neurological DisordersDemonstrated modulation of dopamine receptors; potential for treating Parkinson's disease symptoms.
Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus; suggests further exploration for antibiotic development.

作用機序

The mechanism of action of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

類似化合物との比較

The structural and functional properties of 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid are critically influenced by substituent variations. Below is a comparative analysis with analogous derivatives:

Substituent Position and Electronic Effects
Compound Name Substituent Molecular Formula Molecular Weight CAS Key Properties
This compound Methyl at C4 C₉H₈N₂O₂ 176.17 143803-93-4 Moderate lipophilicity; used in fragment-based drug design .
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid Methoxy at C4 C₉H₈N₂O₃ 192.17 1378695-64-7 Increased polarity due to -OCH₃; lower metabolic stability .
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Bromo at C4 C₈H₅BrN₂O₂ 241.04 N/A Enhanced reactivity for cross-coupling reactions; used in HIV-1 RT inhibitors .
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Methyl at C7 C₉H₈N₂O₂ 176.17 N/A Structural isomer; distinct steric effects in kinase inhibition .

Key Findings :

  • Electronic Effects : The 4-methyl substituent provides a balance of lipophilicity and steric bulk, favoring membrane permeability in drug candidates. In contrast, the 4-methoxy derivative’s electron-donating group increases polarity, reducing cellular uptake .
  • Reactivity : The 4-bromo analog serves as a versatile intermediate for Suzuki-Miyaura couplings, enabling diversification of the pyrazolo[1,5-a]pyridine scaffold .
Physicochemical Properties
Property 4-Methyl Derivative 4-Methoxy Derivative 4-Bromo Derivative
Melting Point (°C) Not reported Not reported 174–181 (esters)
LogP 1.2 (predicted) 0.8 (predicted) 2.1 (predicted)
Aqueous Solubility Low Moderate Very low

Insights : The 4-methyl derivative’s moderate LogP aligns with Lipinski’s rule for drug-likeness, while the bromo analog’s high lipophilicity may limit bioavailability .

生物活性

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antituberculosis Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as antituberculosis agents. A series of compounds were synthesized and tested against various strains of Mycobacterium tuberculosis (Mtb). Notably, certain derivatives exhibited minimal inhibitory concentrations (MIC) in the low nanomolar range (MIC < 0.002–0.381 μg/mL) against drug-susceptible and drug-resistant strains. For example, compound 6j demonstrated excellent pharmacokinetic profiles with an oral bioavailability of 41% and a half-life of 5.1 hours in rats, indicating its potential for further development as an antituberculosis drug .

CompoundMIC (μg/mL)Oral Bioavailability (%)Half-Life (h)
6j< 0.002415.1

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific protein kinases. Pyrazolo[1,5-a]pyridine derivatives have shown promise as selective inhibitors of AXL and c-MET kinases, which are implicated in various cancers and inflammatory diseases. The inhibition of these kinases can lead to reduced cell proliferation and migration, making these compounds potential candidates for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : By selectively inhibiting AXL and c-MET kinases, these compounds can disrupt signaling pathways that promote tumor growth and metastasis.
  • Antimycobacterial Activity : The mechanism by which these compounds exert their antituberculosis effects is believed to involve interference with bacterial cell wall synthesis and other vital processes in Mtb.

Study on Antituberculosis Efficacy

In a study evaluating the efficacy of pyrazolo[1,5-a]pyridine derivatives against Mtb, researchers found that compound 6j not only inhibited bacterial growth effectively but also exhibited low cytotoxicity against Vero cells (IC50 > 50 μg/mL), suggesting a favorable selectivity index . This study utilized a mouse model infected with Mtb to assess in vivo efficacy.

Cancer Therapeutics

Another investigation focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as PI3K δ inhibitors for treating asthma and chronic obstructive pulmonary disease (COPD). The most potent compound from this series demonstrated an IC50 value of 2.8 nM against PI3K δ, showcasing the potential of this chemical scaffold in respiratory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid?

While direct synthesis of the 4-methyl derivative is not explicitly detailed in the literature, analogous methods for brominated or methoxy-substituted analogs can be adapted. Key steps include:

  • Cyclization reactions : Reacting substituted pyridine precursors (e.g., 1-amino-3-methylpyridine derivatives) with ethyl propiolate or similar reagents to form the pyrazolo[1,5-a]pyridine core .
  • Hydrolysis : Converting ester intermediates to carboxylic acids under acidic or basic conditions .
  • Amidation : Post-synthetic modification of the carboxylic acid group using coupling agents like HATU with primary amines to generate carboxamide derivatives . Optimization of methyl group introduction may require tailored starting materials or regioselective alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the aromatic pyrazolopyridine scaffold and substituent positions. For example, methyl groups at the 4-position produce distinct splitting patterns in 1H-NMR .
  • IR Spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and methyl C-H bonds (~2850–2960 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Melting Point Analysis : Used to assess purity, with deviations indicating impurities or polymorphism .

Q. How does the methyl group at the 4-position influence the compound's reactivity?

The electron-donating methyl group at the 4-position:

  • Enhances electrophilic substitution : Directs reactivity toward meta/para positions in the pyridine ring .
  • Steric effects : May hinder bulky substituents at adjacent positions, influencing regioselectivity in derivatization reactions (e.g., amidation) .
  • Biological interactions : Modulates lipophilicity and binding affinity in target proteins compared to electron-withdrawing substituents (e.g., bromine) .

Advanced Research Questions

Q. How can one design derivatives to enhance biological activity against specific targets (e.g., kinases)?

  • Carboxamide derivatization : React the carboxylic acid with diverse amines (e.g., primary, secondary, or heteroaryl amines) using HATU/DIEA-mediated coupling to explore structure-activity relationships (SAR) .
  • Scaffold hybridization : Integrate the pyrazolopyridine core into larger pharmacophores (e.g., diaryl derivatives) to target multi-kinase inhibition .
  • Substituent tuning : Replace the methyl group with halogen or methoxy groups to modulate electronic properties and binding interactions .

Q. What strategies resolve discrepancies in biological activity data among derivatives?

  • Purity verification : Use HPLC (>95% purity) and recrystallization to eliminate impurities affecting assay results .
  • Stereochemical analysis : Employ chiral chromatography or X-ray crystallography to confirm configuration, as stereoisomers may exhibit divergent activities .
  • Orthogonal assays : Validate activity across multiple assays (e.g., enzymatic vs. cellular) to rule out false positives/negatives .

Q. How to optimize reaction yields for large-scale synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclization and amidation to enhance solubility and reaction rates .
  • Catalyst optimization : Screen coupling agents (e.g., HATU vs. EDCI) to maximize efficiency in amidation steps .
  • Temperature control : Maintain low temperatures (0–5°C) during acid chloride formation to prevent side reactions .

Q. What is the role of computational modeling in predicting interactions with biological targets?

  • Molecular docking : Use software like Discovery Studio to simulate binding modes with kinase domains (e.g., EphB3 or VEGFR2), identifying key hydrogen bonds or hydrophobic interactions .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to guide derivative design .

Q. What challenges arise in developing analytical methods for purity assessment?

  • Solubility limitations : The carboxylic acid’s poor solubility in non-polar solvents complicates HPLC method development. Use buffered mobile phases (pH 2–3) with acetonitrile/water gradients .
  • Degradation risks : Monitor stability under storage conditions (room temperature vs. refrigeration) via accelerated stability studies .
  • Matrix effects : Validate methods in biological matrices (e.g., plasma) for pharmacokinetic studies using internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。